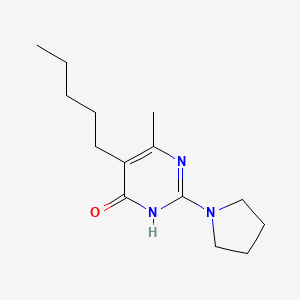
6-Methyl-5-pentyl-2-(pyrrolidin-1-yl)-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL is a synthetic organic compound that belongs to the pyrimidinol family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-keto esters, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The methyl and pentyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Pyrrolidine Addition: The pyrrolidine moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds in the pyrimidinol family are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, 6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL: Lacks the pentyl group, which may affect its biological activity and chemical properties.
6-METHYL-5-ETHYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL: Has a shorter alkyl chain, potentially altering its solubility and reactivity.
6-METHYL-5-PENTYL-2-(1-PIPERIDINYL)-4-PYRIMIDINOL: Contains a piperidine ring instead of pyrrolidine, which could influence its binding affinity and selectivity.
Uniqueness
The uniqueness of 6-METHYL-5-PENTYL-2-(1-PYRROLIDINYL)-4-PYRIMIDINOL lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of the pyrimidine core with the pyrrolidine ring and the pentyl chain may result in unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-methyl-5-pentyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H23N3O/c1-3-4-5-8-12-11(2)15-14(16-13(12)18)17-9-6-7-10-17/h3-10H2,1-2H3,(H,15,16,18) |
InChI Key |
ZHUXIRZRSDBGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


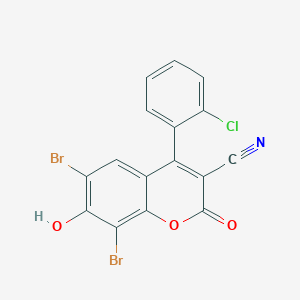
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045686.png)
![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)
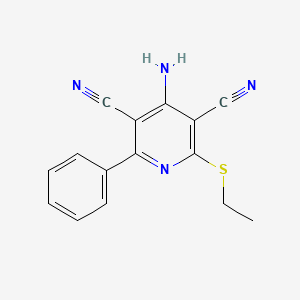
![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)
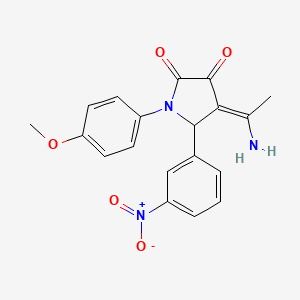
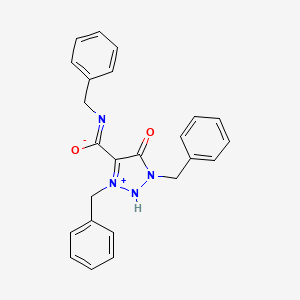
![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
